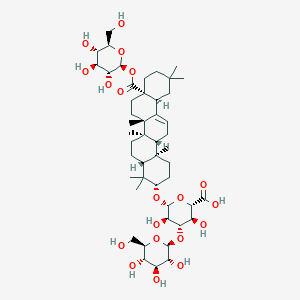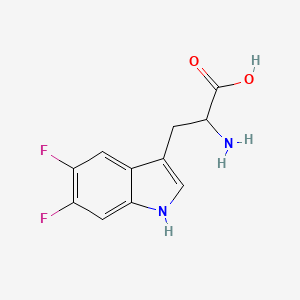
4-(2-Methylphenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylphenyl)pyridin-2-amin ist eine organische Verbindung, die zur Klasse der aromatischen Amine gehört. Sie enthält einen Pyridinring, der in 2-Stellung mit einer Aminogruppe und in 4-Stellung mit einer 2-Methylphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Methylphenyl)pyridin-2-amin kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Chlorpyridin mit 2-Methylphenylamin unter basischen Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Palladium und eine Base wie Kaliumcarbonat. Das Gemisch wird erhitzt, um die Kupplungsreaktion zu fördern, die zur Bildung des gewünschten Produkts führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-(2-Methylphenyl)pyridin-2-amin kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um hochreine Produkte zu erhalten, die für verschiedene Anwendungen geeignet sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-Methylphenyl)pyridin-2-amin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe in andere funktionelle Gruppen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring stattfinden und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu N-Oxiden führen, während Substitutionsreaktionen halogenierte oder nitrierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-(2-Methylphenyl)pyridin-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung befasst sich mit der Verwendung als pharmazeutischer Zwischenstoff oder Wirkstoff.
Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 4-(2-Methylphenyl)pyridin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Krankheitspfaden beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 4-(2-Methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methylpyridin-2-amin: Ähnliche Struktur, aber ohne die 2-Methylphenylgruppe.
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridin: Enthält einen Imidazoring, der mit dem Pyridinring verschmolzen ist.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amin: Umfasst ein Quinazolinringsystem
Einzigartigkeit
4-(2-Methylphenyl)pyridin-2-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der 2-Methylphenylgruppe erhöht seine Lipophilie und potenzielle Interaktionen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
4-(2-methylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-14-12(13)8-10/h2-8H,1H3,(H2,13,14) |
InChI-Schlüssel |
LBCDBSNUUFVOLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)



![4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12304324.png)

![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)
![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)
![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)
![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)
![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)



